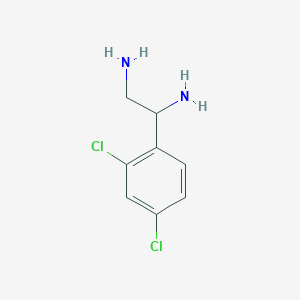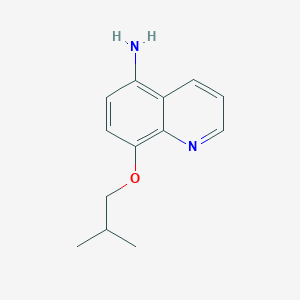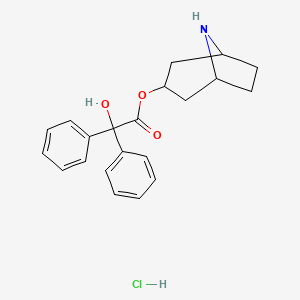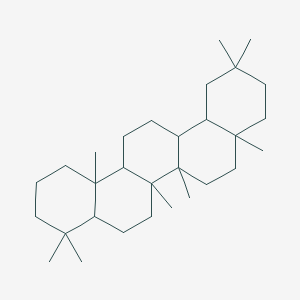
6-Trifluoromethylsulfanyl-pyridazin-3-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Trifluoromethylsulfanyl-pyridazin-3-ylamine is a chemical compound with the molecular formula C5H4F3N3S and a molecular weight of 195.1656 . This compound belongs to the class of pyridazines, which are heterocyclic aromatic organic compounds containing a six-membered ring with two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridazines, including 6-Trifluoromethylsulfanyl-pyridazin-3-ylamine, can be achieved through various methods. One common approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which provides a highly regioselective synthesis of 6-aryl-pyridazin-3-amines under neutral conditions . This reaction offers good functional group compatibility, broad substrate scope, and simple, metal-free, and neutral reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general principles of pyridazine synthesis can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
6-Trifluoromethylsulfanyl-pyridazin-3-ylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridazine ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridazinone derivatives, while substitution reactions can produce various functionalized pyridazines.
Scientific Research Applications
6-Trifluoromethylsulfanyl-pyridazin-3-ylamine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological processes and interactions.
Industry: It can be used in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 6-Trifluoromethylsulfanyl-pyridazin-3-ylamine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins involved in various biological processes. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
6-Trifluoromethylsulfanyl-pyridazin-3-ylamine can be compared with other similar compounds, such as:
Pyridazin-3(2H)-ones: These compounds have diverse pharmacological activities and are used in the design of new drugs.
6-(Trifluoromethyl)pyridin-3-ol: This compound is used in early discovery research and has similar structural features.
The uniqueness of this compound lies in its trifluoromethylsulfanyl group, which imparts distinct chemical and biological properties compared to other pyridazine derivatives.
Properties
CAS No. |
1246466-65-8 |
|---|---|
Molecular Formula |
C5H4F3N3S |
Molecular Weight |
195.17 g/mol |
IUPAC Name |
6-(trifluoromethylsulfanyl)pyridazin-3-amine |
InChI |
InChI=1S/C5H4F3N3S/c6-5(7,8)12-4-2-1-3(9)10-11-4/h1-2H,(H2,9,10) |
InChI Key |
MJNSWCCOBRJAJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1N)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Hydroxy-5,5,7,8-tetramethyl-2,6,10-trioxa-15-azatetracyclo[10.5.1.04,7.015,18]octadec-12-ene-3,9-dione](/img/structure/B12108374.png)





![2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12108395.png)

![1,1'-[[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(methylene)]bis[1,1-diphenyl-phosphine oxide]](/img/structure/B12108423.png)





